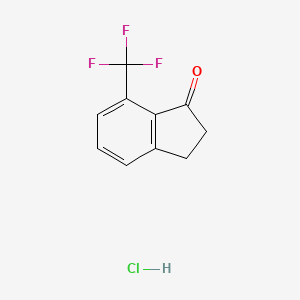
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride is a compound that features a trifluoromethyl group attached to an indanone structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecules it is part of
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride typically involves the introduction of the trifluoromethyl group into the indanone structure. One common method is the reaction of an indanone derivative with a trifluoromethylating agent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and photoredox catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted indanones and related fluorinated compounds. Examples include trifluoromethylpyridines and α-trifluoromethylstyrene derivatives .
Uniqueness
What sets 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-onehydrochloride apart is its specific structure, which combines the indanone core with the trifluoromethyl group. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H8ClF3O |
|---|---|
Peso molecular |
236.62 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C10H7F3O.ClH/c11-10(12,13)7-3-1-2-6-4-5-8(14)9(6)7;/h1-3H,4-5H2;1H |
Clave InChI |
OGBXUILXNXNNPE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C=CC=C2C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



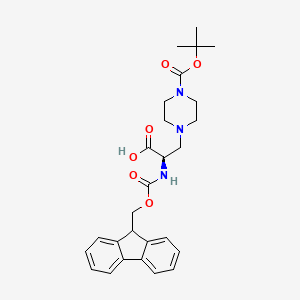
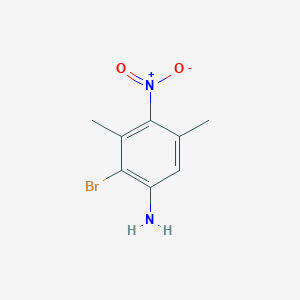

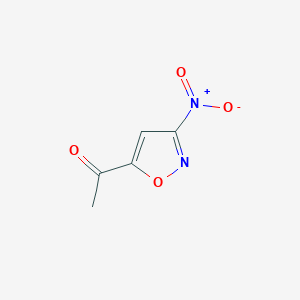
![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)
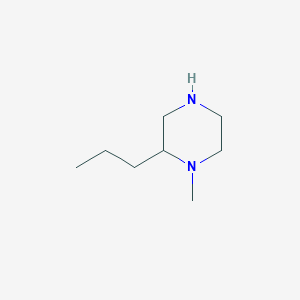

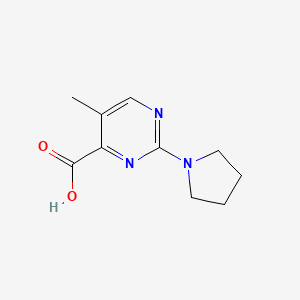

![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)
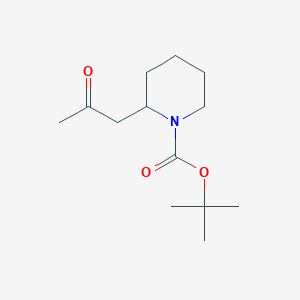
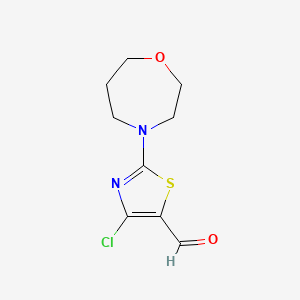
![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
